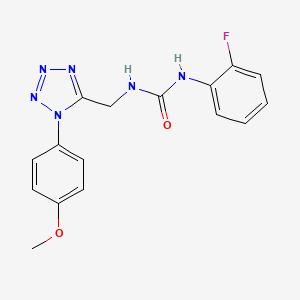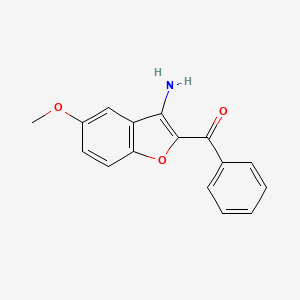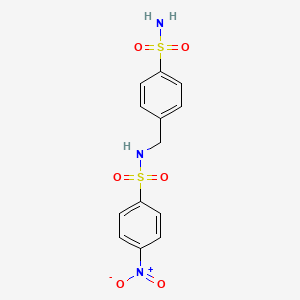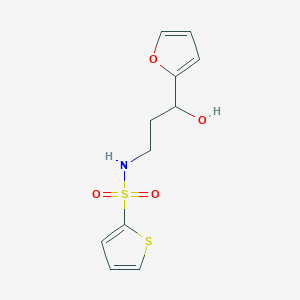![molecular formula C28H27ClN6O3S B2699333 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893788-02-8](/img/structure/B2699333.png)
7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C28H27ClN6O3S and its molecular weight is 563.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that derivatives of triazolones, including those similar in structure to 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Potentials
Several studies have explored the anticancer properties of quinazoline derivatives. For instance, novel quinazoline derivatives containing piperazine analogs have shown potent antiproliferative activities against various cancer cell lines. These findings indicate the potential of such compounds in cancer treatment (Li et al., 2020). Additionally, certain 4-aminoquinoline derived sulfonyl analogs have demonstrated effectiveness against a range of cancers, with some compounds selectively targeting cancer cells while being less toxic to normal cells, which is crucial for chemotherapy (Solomon et al., 2019).
Quality Control in Pharmaceutical Development
The development of quality control methods for compounds such as this compound, especially those showing promise as antimalarial agents, is a critical area of research. This involves establishing various indicators like solubility, identification through spectroscopy, and assay by potentiometric titration (Danylchenko et al., 2018).
Herbicidal Activity
Compounds with a structure similar to this compound have been explored for their herbicidal activity. Research shows that these compounds can be effective herbicides at low application rates, offering potential solutions in agriculture (Moran, 2003).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of such compounds are of great interest. For example, their reactions with various nucleophiles and the formation of molecular complexes under specific conditions have been studied, contributing to the understanding of their chemical properties and potential applications (Chern et al., 1988).
Propriétés
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN6O3S/c1-18-8-10-21(16-19(18)2)39(36,37)28-27-30-26(22-17-20(29)9-11-23(22)35(27)32-31-28)34-14-12-33(13-15-34)24-6-4-5-7-25(24)38-3/h4-11,16-17H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVCGKFHLRWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]diazirin-3-yl]propanoic acid](/img/structure/B2699250.png)



![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)
![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)
![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)


![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)


![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)
![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)
